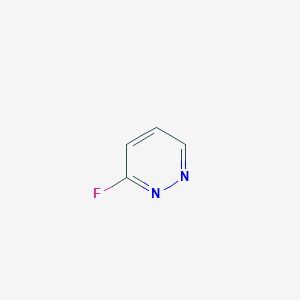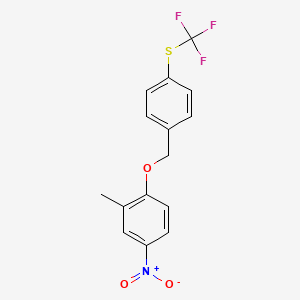
3-fluoro-5-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-1H-indole can be achieved through various methodsThis can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed:
Nitration: 3-fluoro-5-methyl-1-nitroindole
Oxidation: 3-fluoro-5-methylindole-2-carboxylic acid
Substitution: 3-alkyl-5-methylindole derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-fluoro-5-methyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of fluorinated indoles .
Medicine: Its unique chemical properties make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 3-position enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Molecular Targets and Pathways:
Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparación Con Compuestos Similares
- 5-fluoro-3-methyl-1H-indole
- 3-chloro-5-methyl-1H-indole
- 3-bromo-5-methyl-1H-indole
Comparison: 3-fluoro-5-methyl-1H-indole is unique due to the presence of a fluorine atom at the 3-position, which significantly influences its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity. The methyl group at the 5-position further enhances its biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8FN |
|---|---|
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
3-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
Clave InChI |
WEEPRQDKXDZHOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)



![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)

![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)




